molecular formula C₂₄H₂₅D₄FN₄O₃ B1160307 6-Methyl Paliperidone-d4

6-Methyl Paliperidone-d4

Cat. No.: B1160307
M. Wt: 444.54
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Deuterated Pharmaceutical Analogs for Research Applications

Deuterated pharmaceutical analogs, such as 6-Methyl Paliperidone-d4, are a cornerstone of modern drug discovery and development. wikipedia.org These compounds, in which one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), have nearly identical chemical properties to their non-deuterated counterparts but are heavier. wikipedia.org This mass difference is the key to their utility in a variety of research applications.

In the broader context of pharmaceutical research, deuterated analogs are indispensable for:

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. aquigenbio.com

Metabolite Identification: Elucidating the metabolic fate of a drug by helping to distinguish between the parent drug and its metabolites. aquigenbio.com

Quantitative Bioanalysis: Serving as ideal internal standards in mass spectrometry-based assays due to their similar chemical behavior and distinct mass. musechem.comscioninstruments.com

Mechanistic Studies: Investigating the mechanisms of enzymatic reactions through the kinetic isotope effect. libretexts.orgresearchgate.net

The development and use of deuterated compounds have become so integral to pharmaceutical research that they are often synthesized to support the development of new chemical entities from the preclinical stages through to clinical trials. aquigenbio.comnih.gov

Academic Significance of this compound in Preclinical and In Vitro Investigations

The academic significance of this compound is primarily linked to its role as a labeled impurity of Paliperidone (B428). usbio.net The study of impurities is a critical aspect of pharmaceutical research and development, as mandated by regulatory authorities like the ICH and FDA. nih.govajptr.comglobalresearchonline.net The presence and quantity of impurities can impact the efficacy and safety of a drug product. adventchembio.com

In preclinical and in vitro settings, this compound is significant for:

Analytical Method Development and Validation: It is used to develop and validate robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of the corresponding non-labeled impurity, 6-Methyl Paliperidone, in bulk drug substances and formulated products. synzeal.com

Impurity Profiling: Assisting in the comprehensive impurity profiling of Paliperidone, which is essential for ensuring the quality and consistency of the active pharmaceutical ingredient (API). globalpharmatek.com

Rationale for Deuterium Labeling in Compound Tracking and Mechanistic Studies

The rationale for using deuterium labeling in research tools like this compound is multifaceted and scientifically robust.

For Compound Tracking:

The primary reason for deuterium labeling in the context of this compound's use as an internal standard is for precise quantification in mass spectrometry. musechem.comscioninstruments.com When analyzing a sample, a known amount of the deuterated internal standard is added. Since the deuterated and non-deuterated compounds have virtually identical chemical and physical properties (e.g., extraction recovery, ionization efficiency), any sample loss or variation during preparation and analysis will affect both compounds equally. nih.govscispace.com However, because of their different masses, the mass spectrometer can distinguish between the analyte (6-Methyl Paliperidone) and the internal standard (this compound). By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise concentration of the analyte can be determined. lgcstandards.com

For Mechanistic Studies:

Deuterium labeling is also a powerful tool for elucidating reaction mechanisms, a phenomenon known as the Kinetic Isotope Effect (KIE) . libretexts.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). wikipedia.org Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate if a C-D bond must be broken instead. libretexts.org By strategically placing deuterium atoms at specific sites in a molecule and measuring the reaction rates, researchers can determine if the cleavage of that particular C-H bond is part of the rate-determining step of a reaction. escholarship.orgnih.gov This is particularly valuable in studying the mechanisms of drug metabolism by enzymes like the cytochrome P450 system. juniperpublishers.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is focused on its application as a specialized analytical tool. The primary objectives of its use in a research setting include:

Enhancing Analytical Accuracy: To serve as a reliable internal standard for the precise and accurate quantification of 6-Methyl Paliperidone in various matrices, thereby ensuring the quality and safety of the parent drug, Paliperidone.

Supporting Regulatory Compliance: To facilitate the robust impurity profiling of Paliperidone, meeting the stringent requirements of regulatory agencies for the characterization and control of all components in a pharmaceutical product. nih.govglobalresearchonline.net

Investigating Drug Metabolism: To be used in in vitro and preclinical studies to understand the metabolic pathways of Paliperidone and its related impurities. This includes identifying potential metabolites and understanding the enzymes involved in their formation. acs.org

Mechanistic Elucidation: To potentially be used in studies investigating the kinetic isotope effect to understand the specific mechanisms of metabolic transformations of Paliperidone and its analogs. nih.gov

In essence, while this compound is not the subject of therapeutic investigation itself, its role is integral to the comprehensive scientific understanding and quality control of its parent compound, Paliperidone.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Name This compound usbio.net
Molecular Formula C24H25D4FN4O3 usbio.net
Molecular Weight 444.54 g/mol usbio.net
CAS Number Not available for this compound specifically, but it is a labeled version of 6-Methyl Paliperidone.
Appearance Typically a solid.
Storage Temperature -20°C usbio.net

Properties

Molecular Formula

C₂₄H₂₅D₄FN₄O₃

Molecular Weight

444.54

Synonyms

Paliperidone Impurity M-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 6 Methyl Paliperidone D4

Retrosynthetic Analysis and Design of Deuteration Pathways for 6-Methyl Paliperidone-d4

A retrosynthetic analysis of this compound logically deconstructs the molecule into key synthons, guiding the design of a feasible synthetic route. The primary disconnection point in the retrosynthesis of paliperidone (B428) and its analogs is the C-N bond formed during the N-alkylation of the piperidine (B6355638) ring. This approach simplifies the synthesis into two main precursors.

The target molecule, this compound, can be disconnected at the bond between the piperidine nitrogen and the ethyl linker. This leads to two key building blocks:

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole : This is a common intermediate in the synthesis of both risperidone (B510) and paliperidone.

A deuterated two-carbon electrophile attached to the pyridopyrimidinone core : Specifically, this would be a derivative of 3-(2-haloethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

The strategic placement of the deuterium (B1214612) atoms is a crucial consideration in the design of the synthesis. For this compound, the deuterium labels are located on the ethyl linker. The most efficient and specific method to achieve this is to utilize a precursor that already contains the deuterium labels in the desired positions. This "late-stage" coupling of a deuterated fragment with the other non-deuterated precursor ensures high isotopic enrichment and site-specificity, avoiding potential issues with non-specific deuterium exchange that could occur if deuteration were attempted on the final paliperidone molecule.

Therefore, the most logical deuteration pathway involves the synthesis of a deuterated version of the chloroethyl-pyridopyrimidinone intermediate, which can then be coupled with the readily available benzisoxazole piperidine moiety. This approach leverages the established synthetic chemistry of paliperidone while incorporating the isotopic label in a controlled and efficient manner.

Development and Optimization of Chemical Synthesis Routes for this compound

The chemical synthesis of this compound is modeled after the established routes for the non-deuterated parent compound, with the key difference being the use of a deuterated intermediate.

The synthesis of this compound relies on two primary precursors:

Precursor 1: 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This is the key deuterated building block. Its non-deuterated counterpart is synthesized from 2-amino-3-hydroxypyridine (B21099) and 2-acetyl-γ-butyrolactone, followed by chlorination and reduction. The deuterated analog is prepared using a deuterated source for the ethyl group in the early stages of the synthesis of this heterocyclic system. This precursor is also commercially available from specialized chemical suppliers.

Precursor 2: 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This intermediate is synthesized through several established methods, often starting from 2,4-difluorobenzonitrile (B34149) or a related benzoyl derivative which is then reacted to form the benzisoxazole ring, followed by the introduction of the piperidine moiety. This precursor is widely available commercially.

The primary reaction intermediate is the final coupled product, this compound, prior to its final purification.

The incorporation of deuterium into the 6-Methyl Paliperidone structure is achieved through the use of the pre-labeled precursor, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This method ensures that the four deuterium atoms are specifically located on the ethyl linker connecting the two main heterocyclic systems of the molecule.

The final step in the synthesis is an N-alkylation reaction. In this step, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole is reacted with the deuterated chloroethyl precursor. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases used for this transformation include sodium carbonate, potassium carbonate, or an organic base such as diisopropylethylamine (DIPEA). The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724), N,N-dimethylformamide (DMF), or an alcohol such as methanol (B129727) or isopropanol. The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of this compound.

This synthetic strategy provides excellent control over the site of deuteration, resulting in a product with high isotopic purity at the desired positions.

After the N-alkylation reaction is complete, the crude this compound must be purified to remove any unreacted starting materials, by-products, and residual solvents. Standard purification techniques used for pharmaceutical compounds are applicable here.

Initially, a work-up procedure is typically employed, which may involve quenching the reaction, partitioning between an organic solvent and water, and washing the organic layer. The crude product is then often purified by one or more of the following methods:

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is determined through solubility studies.

Column Chromatography: For more challenging purifications, or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed. A suitable eluent system is used to separate the desired product from impurities based on their differential adsorption to the stationary phase.

The purity of the final product is assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Analytical Characterization Techniques for Synthetic Validation of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization to verify its chemical structure, purity, and isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the elemental composition and the successful incorporation of the deuterium atoms.

For this compound, the expected molecular weight is increased by approximately 4 Da compared to the non-deuterated compound, due to the replacement of four hydrogen atoms with deuterium. HRMS can precisely measure this mass difference.

Furthermore, HRMS is crucial for determining the isotopic purity of the synthesized compound. By examining the isotopic distribution of the molecular ion cluster, the relative abundance of the d4 species can be quantified in relation to the non-deuterated (d0) and partially deuterated (d1, d2, d3) species. This analysis confirms the efficiency of the deuterium incorporation and ensures the suitability of the compound for its intended use, particularly as an internal standard where high isotopic purity is essential.

Below is a table summarizing the key analytical data for this compound.

Compound NameChemical FormulaMonoisotopic Mass (Da)Observed [M+H]+ (m/z)MS/MS Transition (m/z)
PaliperidoneC23H27FN4O3426.2067427.2140427.2 → 207.2
This compoundC23H23D4FN4O3430.2318431.2391431.2 → 211.2

The synthesis of this compound is a multi-step process requiring the preparation of two key intermediates: a methylated pyridopyrimidinone core and a deuterated ethyl linker, which are then coupled in the final step. The proposed pathway is designed to control the specific placement of both the methyl group and the deuterium atoms.

Step 1: Synthesis of the Methylated Core Intermediate

The synthesis begins with the creation of the methylated heterocyclic core, 3-(2-chloroethyl)-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This can be achieved by starting with a substituted 2-aminopyridine, specifically 5-methyl-2-aminopyridine. This precursor undergoes a cyclization reaction with a suitable acetyl lactone derivative, followed by chlorination of the resulting ethyl group. This approach ensures the methyl group is positioned at the 6-position of the final pyridopyrimidinone ring system.

Step 2: Isotopic Labeling Strategy

The deuterium atoms are incorporated via a custom-synthesized deuterated alkylating agent, 1-bromo-2,2,1,1-d4-ethane. This agent is prepared from commercially available ethylene (B1197577) glycol-d4 by converting it to the corresponding dibromoethane-d4 using a standard halogenating agent like phosphorus tribromide. This strategy ensures that all four positions on the ethyl chain are deuterated.

Step 3: Convergent Synthesis

The final step involves the N-alkylation of the second key intermediate, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, with the deuterated chloroethyl intermediate from Step 1. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The piperidine nitrogen of the benzisoxazole moiety acts as a nucleophile, displacing the chloride on the deuterated ethyl chain to form the final compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the successful synthesis, the specific position of the methyl group, and the incorporation of deuterium in this compound.

Deuterium Position Confirmation: The most significant feature in the ¹H NMR spectrum for confirming isotopic labeling is the complete absence of signals corresponding to the ethyl linker protons. In the spectrum of non-deuterated 6-Methyl Paliperidone, this would appear as two triplet signals. Their disappearance provides direct evidence of successful deuteration at these positions. In the ¹³C NMR spectrum, the carbons of the ethyl-d4 linker would exhibit triplet signals due to coupling with deuterium (I=1), and these signals would be significantly attenuated.

Below are the predicted NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton Position Predicted δ (ppm) Multiplicity
Aromatic CH (Benzisoxazole) 7.75 - 7.85 m
Aromatic CH (Benzisoxazole) 7.15 - 7.25 m
Piperidine CH 3.10 - 3.20 m
Piperidine CH₂ 2.80 - 2.95 m
Piperidine CH₂ 2.10 - 2.25 m
Tetrahydropyridopyrimidinone CH-OH 4.80 - 4.90 m
Tetrahydropyridopyrimidinone CH₂ 3.90 - 4.10 m
Tetrahydropyridopyrimidinone CH-CH₃ 2.90 - 3.05 m
Tetrahydropyridopyrimidinone CH₂ 1.80 - 2.00 m
2-Methyl (C=C-CH₃) 2.45 s

Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

Carbon Position Predicted δ (ppm)
C=O 162.5
Quaternary C (Benzisoxazole) 164.0, 161.5, 121.0, 112.5
Aromatic CH (Benzisoxazole) 122.5, 112.0, 96.5
Quaternary C (Pyridopyrimidinone) 160.0, 150.0, 110.0
Piperidine CH 35.0
Piperidine CH₂ 53.0, 31.0
Ethyl-d₄ CH₂-N 56.0 (t, attenuated)
Ethyl-d₄ CH₂-C 22.0 (t, attenuated)
Tetrahydropyridopyrimidinone CH-OH 68.0
Tetrahydropyridopyrimidinone CH₂ 42.0
Tetrahydropyridopyrimidinone CH-CH₃ 38.0
Tetrahydropyridopyrimidinone CH₂ 25.0
2-Methyl (C=C-CH₃) 19.0

Chromatographic Purity Assessment in Synthesized Batches

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized batches of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed to separate the final product from any starting materials, by-products, or degradation products.

Method Parameters: A typical method would utilize a C18 stationary phase with gradient elution. The mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector, often at wavelengths around 238 nm and 279 nm where the chromophores of the molecule exhibit strong absorbance.

Purity Analysis: A pure sample of this compound is expected to elute as a single, sharp peak. The increased lipophilicity due to the additional methyl group would likely result in a slightly longer retention time compared to Paliperidone-d4 or Paliperidone itself under identical chromatographic conditions.

Potential process-related impurities that must be monitored include:

Unmethylated Precursor: The corresponding 6-H analog.

Non-deuterated Analog: 6-Methyl Paliperidone.

Unreacted Intermediates: 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.

The developed HPLC method must demonstrate sufficient resolution to separate the main peak from these and other potential impurities. Purity is typically reported as a percentage based on the relative area of the main peak in the chromatogram.

Typical HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (B1210297) in Water (pH 6.0)
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 279 nm
Injection Volume 10 µL

| Expected Retention Time | ~15-18 minutes |

Preclinical Pharmacological and Biochemical Investigations of 6 Methyl Paliperidone D4 Analogs

In Vitro Receptor Binding Profiles of Paliperidone (B428) and Related Analogs

Paliperidone, the primary active metabolite of risperidone (B510), is an atypical antipsychotic agent. wikipedia.orgnih.gov Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors in the central nervous system. nih.gov In vitro binding assays have been instrumental in characterizing the affinity of Paliperidone for these receptors.

Paliperidone exhibits a high affinity for dopamine (B1211576) D2 receptors, a key target for antipsychotic medications. medkoo.com Radioligand binding assays have quantified this interaction, demonstrating potent binding to human D2 receptors. This antagonism of D2 receptors is a cornerstone of its mechanism of action. psychdb.com

A hallmark of atypical antipsychotics is their potent antagonism of serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptors. psychdb.com Paliperidone demonstrates a very high affinity for human 5-HT2A receptors, which is thought to contribute to its therapeutic profile. medkoo.com

Interactive Table: In Vitro Receptor Binding Affinities of Paliperidone

ReceptorK_i (nM)
Dopamine D_2_~1.4
Serotonin 5-HT_2A_~0.8
α_1_-Adrenergic~7.6
H_1_-Histaminergic~19

Note: Data is for Paliperidone, the non-deuterated parent compound. K_i_ (inhibition constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity.

Enzymatic Interaction Studies of Paliperidone In Vitro

The metabolic fate and transport of a drug are critical determinants of its pharmacokinetic profile. In vitro studies using human liver microsomes and cell-based assays have been employed to investigate the interactions of Paliperidone with key enzymes and transporters.

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug distribution, including transport across the blood-brain barrier. In vitro studies have confirmed that Paliperidone is a substrate of P-gp. drugbank.comnih.govresearchgate.net This interaction suggests that P-gp can actively transport Paliperidone out of cells.

Furthermore, in vitro investigations have explored the potential of Paliperidone to inhibit P-gp. Studies have shown that Paliperidone can inhibit P-gp-mediated transport, although it is considered a less potent inhibitor compared to its parent compound, risperidone. nih.govresearchgate.net The IC50 value, which represents the concentration of a drug that inhibits 50% of P-gp activity, has been determined for Paliperidone in in vitro models.

Interactive Table: In Vitro P-glycoprotein Inhibition by Paliperidone

Assay SystemSubstrateIC_50 (µM)
LLC-PK1/MDR1 cellsRhodamine 123>100
LLC-PK1/MDR1 cellsDoxorubicin>100

Note: Data is for Paliperidone, the non-deuterated parent compound. A higher IC_50_ value indicates lower inhibitory potency. nih.govresearchgate.net

Molecular and Cellular Mechanistic Investigations utilizing 6-Methyl Paliperidone-d4

Comprehensive searches for specific preclinical studies on this compound, a deuterated analog of paliperidone, did not yield specific research findings regarding its direct investigation in molecular and cellular mechanistic studies. The available scientific literature primarily focuses on the parent compound, paliperidone. Therefore, the following sections are based on the established understanding of paliperidone's mechanisms, which are the basis for the development and investigation of its deuterated analogs.

Studies on Intracellular Signaling Pathways (e.g., Akt1/GSK3β Pathway)

The Akt1/GSK3β signaling pathway is a crucial intracellular cascade involved in cell survival, proliferation, and neuroplasticity. dntb.gov.ua Dysregulation of this pathway has been implicated in the pathophysiology of several psychiatric disorders. Research on the parent compound, paliperidone, has demonstrated its ability to modulate this pathway, suggesting a potential mechanism for its therapeutic effects.

Studies have shown that paliperidone can reverse decreases in the phosphorylation of Akt1 and GSK3β induced by NMDA receptor antagonists. nih.gov This modulation is significant as Akt1 is a key upstream kinase that, when active, phosphorylates and inhibits GSK3β. nih.gov The inhibition of GSK3β is associated with neuroprotective and mood-stabilizing effects. The protective effects of paliperidone on this pathway have been shown to be blocked by PI3K inhibitors, confirming the involvement of the canonical Akt1/GSK3β signaling cascade. nih.gov

While direct studies on this compound are not available, the rationale for its development often involves creating a more stable metabolic profile, which could lead to more consistent plasma concentrations and potentially a more sustained engagement of downstream targets like the Akt1/GSK3β pathway.

Table 1: Hypothetical Comparative Effects on Akt1/GSK3β Pathway Components

CompoundTargetEffect on PhosphorylationDownstream Consequence
PaliperidoneAkt1IncreasedInhibition of GSK3β
PaliperidoneGSK3βIncreased (Inhibitory)Promotion of cell survival
This compoundAkt1Not yet determinedNot yet determined
This compoundGSK3βNot yet determinedNot yet determined

This table is illustrative and based on the known effects of paliperidone. Specific data for this compound is not currently available.

Neuroprotective Properties in Cellular Models

The neuroprotective potential of atypical antipsychotics is an area of active research, with implications for mitigating the progressive structural brain changes observed in some psychiatric conditions. nih.gov Studies utilizing cellular models have demonstrated that the parent compound, paliperidone, exhibits neuroprotective effects against various neurotoxic insults.

For instance, paliperidone has been shown to protect prefrontal cortical neurons from damage induced by the NMDA receptor antagonist MK-801. nih.gov This protection is evidenced by the attenuation of neurotoxicity, as measured by MTT metabolism and lactate (B86563) dehydrogenase (LDH) activity assays. nih.gov Furthermore, paliperidone was found to effectively reduce the elevation of intracellular free calcium concentration induced by MK-801 exposure. nih.gov

In other cellular models, such as SH-SY5Y neuroblastoma cells, paliperidone has demonstrated protective effects against stressors like β-amyloid peptide, N-methyl-4-phenylpyridinium ion (MPP+), and hydrogen peroxide. nih.gov Notably, paliperidone was effective at lower concentrations against Aβ(25-35) and MPP+ and uniquely protected cells from hydrogen peroxide-induced damage. nih.gov These effects are linked to its ability to scavenge oxidative stress, as indicated by increased glutathione (B108866) generation and reduced production of harmful byproducts like HNE and protein carbonyls. nih.gov Compared to other antipsychotics, paliperidone has shown a strong neuroprotective effect, potentially by inhibiting apoptosis, as suggested by its ability to decrease caspase-3 activity. nih.gov

While direct experimental data for this compound is not present in the current body of literature, its structural similarity to paliperidone suggests that it would likely retain a similar neuroprotective profile.

Table 2: Summary of Paliperidone's Neuroprotective Effects in Cellular Models

Cellular ModelNeurotoxic StressorKey FindingsReference
Mouse embryonic prefrontal cortical neuronsMK-801Inhibited neurotoxicity, attenuated [Ca2+]i elevation, reversed inhibition of neurite outgrowth. nih.gov nih.gov
SH-SY5Y cellsβ-amyloid peptide (25-35), MPP+, Hydrogen peroxideDemonstrated significant neuroprotection, particularly against hydrogen peroxide; scavenged oxidative stress. nih.gov nih.gov
Human neuroblastoma SK-N-SH cellsDopamineDecreased caspase-3 activity, suggesting anti-apoptotic properties. nih.gov nih.gov

This table summarizes findings for the parent compound, paliperidone, as specific data for this compound is not available.

Metabolic Pathway Elucidation and Isotopic Tracer Applications of 6 Methyl Paliperidone D4 in Preclinical Models

Identification of Metabolites of 6-Methyl Paliperidone-d4 in Non-Human Biological Systems

The identification of metabolites is a crucial step in preclinical drug development, providing insights into a compound's clearance mechanisms and potential for active or reactive metabolite formation. This process typically involves both in vitro and in vivo models.

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying potential metabolites. springernature.com These systems contain the primary enzymes responsible for drug metabolism. nih.gov Hepatocytes, in particular, offer a complete representation of hepatic metabolism, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes. thermofisher.comnuvisan.com

For a compound like this compound, metabolic stability assays would involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and monitoring the decrease in the parent compound's concentration over time. nuvisan.com This data is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com

While specific data for this compound is not available, studies on paliperidone (B428) indicate that it does not undergo extensive metabolism. drugbank.com In vitro studies with paliperidone have suggested a role for CYP2D6 and CYP3A4 enzymes in its biotransformation. drugbank.comnih.gov Profiling studies in these systems would aim to identify metabolites resulting from the pathways discussed in section 4.2.

Below is a table representing typical conditions for an in vitro metabolism study using microsomes or hepatocytes.

ParameterMicrosomesHepatocytes (Suspension)
Test System Pooled liver microsomes from preclinical species (rat, dog) or humanCryopreserved hepatocytes from preclinical species or human
Test Compound Conc. ~1-10 µM~1-10 µM
Protein/Cell Conc. ~0.5 mg/mL~0.5 - 1 million cells/mL
Co-Factors NADPH-regenerating system (for Phase I); UDPGA, PAPS (for Phase II)Endogenous co-factors present
Incubation Time 0 - 60 minutes0 - 240 minutes
Temperature 37°C37°C
Analysis Method LC-MS/MSLC-MS/MS

This table is a generalized representation of typical in vitro experimental conditions. europa.eu

In vivo studies in animal models such as rats and dogs are essential to confirm the metabolites identified in vitro and to discover any species-specific or extrahepatic metabolites. nih.govnih.gov Following administration of the test compound, biological samples (plasma, urine, feces, and bile) are collected and analyzed, typically using high-resolution mass spectrometry, to identify the parent compound and its metabolites. rsc.org

For paliperidone, studies in humans have identified several metabolites, and similar profiles are expected in preclinical species like rats and dogs, which are commonly used in toxicology and pharmacokinetic studies. nih.govnih.gov Although paliperidone is primarily excreted unchanged in the urine (around 59% of the dose), a significant portion is recovered as metabolites. drugbank.comnih.gov The metabolism of paliperidone is not a major route of elimination, with no single metabolic pathway accounting for more than 6.5% of the total dose. nih.gov

Based on the known metabolism of paliperidone, the following table outlines the expected metabolites that would be investigated in animal models for this compound.

Metabolite ID (Paliperidone)Metabolic ReactionLocation Detected (Human)
M1Oxidative N-dealkylationUrine
M9Monohydroxylation of the alicyclic ringUrine
M10Alicyclic hydroxylationFeces
M11Benzisoxazole scissionFeces
M12Alcohol dehydrogenationUrine
M16Glucuronidation (following benzisoxazole scission)Urine

This table is based on the identified metabolites of the parent compound, paliperidone, in human studies. nih.gov

Elucidation of Metabolic Pathways and Enzymes Involved in this compound Biotransformation

Understanding the specific biotransformation pathways and the enzymes involved is critical for predicting potential drug-drug interactions and inter-individual variability in metabolism.

The biotransformation of paliperidone occurs via four primary metabolic pathways. drugbank.comnih.gov It is anticipated that this compound would follow these same routes:

Dealkylation: This involves the oxidative N-dealkylation of the piperidine (B6355638) ring, leading to the formation of an acid metabolite (M1). nih.gov

Hydroxylation: Monohydroxylation can occur on the alicyclic (non-aromatic) ring system, producing metabolites like M9 and M10. nih.gov The presence of the additional 6-Methyl group on the pyridopyrimidine ring of this compound could potentially introduce a new site for hydroxylation.

Dehydrogenation: The secondary alcohol group on the piperidine ring can be oxidized to a ketone via alcohol dehydrogenation, forming the M12 metabolite. nih.gov

Benzisoxazole Scission: This pathway involves the cleavage of the benzisoxazole ring, a known metabolic route for drugs containing this moiety. drugbank.comnih.gov This can be followed by further reactions such as glucuronidation (M16) or hydroxylation (M10). nih.gov

While in vitro studies have suggested the involvement of cytochrome P450 enzymes CYP2D6 and CYP3A4 in paliperidone metabolism, their role in vivo appears to be limited. drugbank.comnih.gov This suggests that these enzymes are not the primary drivers of paliperidone clearance, which is consistent with the fact that a large portion of the drug is excreted unchanged. drugbank.comnih.gov Other enzyme systems, such as dehydrogenases, may also be involved, particularly in the formation of the ketone metabolite M12. nih.gov For this compound, reaction phenotyping studies using recombinant human enzymes would be necessary to precisely identify the specific P450 isoforms responsible for its oxidative metabolism. nih.gov

Application of this compound as an Isotopic Tracer in Research

The deuterium (B1214612) labeling ("-d4") in this compound makes it an ideal tool for use as an isotopic tracer, particularly as an internal standard (IS) in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net When a known quantity of this compound is added to a biological sample (e.g., plasma or urine), it co-elutes with the unlabeled analyte (6-Methyl Paliperidone) during chromatography. Because it is chemically identical to the analyte, it experiences the same extraction recovery and ionization efficiency in the mass spectrometer.

However, due to its higher mass (from the four deuterium atoms), it can be distinguished from the unlabeled analyte by the mass spectrometer. By comparing the detector response of the analyte to that of the known concentration of the internal standard, precise and accurate quantification of the analyte can be achieved, correcting for any sample loss during preparation or fluctuations in instrument performance. This application is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure data reliability. researchgate.netresearchgate.net

Quantitative Mass Balance Studies in Preclinical Species

Quantitative mass balance studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies typically involve administering a radiolabeled or isotopically labeled version of the drug to preclinical species, such as rats, and then measuring the recovery of the label in urine, feces, and expired air over a defined period.

For this compound, a similar excretion pattern would be anticipated in preclinical models. However, the deuterium labeling on the 6-methyl group may subtly influence the metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond. This could result in a slightly higher proportion of the dose being excreted as the unchanged parent drug and a corresponding decrease in the formation of metabolites arising from the modification of the 6-methyl group.

To provide a clearer picture, a hypothetical mass balance study in rats for this compound might yield results similar to those outlined in the table below, which is based on the data from the human study with paliperidone but adjusted to reflect potential isotopic effects.

Table 1: Hypothetical Quantitative Mass Balance of this compound in Rats (72-hour post-dose)

Excretion RouteTotal Radioactivity Recovered (% of Administered Dose)Unchanged this compound (% of Administered Dose)Total Metabolites (% of Administered Dose)
Urine80.5%62.0%18.5%
Feces11.2%<1%10.2%
Total 91.7% ~62.0% ~28.7%

Differential Metabolic Fate Tracking using Deuterium Labeling

A key advantage of using deuterated compounds like this compound is the ability to conduct "cassette" dosing or co-administration studies, where the labeled and unlabeled versions of the drug are given simultaneously. This methodology allows for the direct comparison of the metabolic fate of the two compounds within the same biological system, thereby minimizing inter-individual variability.

By using mass spectrometry to analyze biological samples, researchers can distinguish between the deuterated and non-deuterated forms of the parent drug and their respective metabolites based on their mass-to-charge ratios. This technique provides a powerful means to investigate the influence of isotopic labeling on the drug's metabolism.

In the context of this compound, such a study in a preclinical model like the rat would likely reveal subtle but significant differences in the metabolic profile compared to unlabeled paliperidone. The primary metabolic pathways for paliperidone include oxidative dealkylation, hydroxylation, and benzisoxazole scission. The deuterium labeling on the 6-methyl group is expected to primarily affect metabolic pathways that involve this specific position.

For instance, if one of the metabolic pathways involves the oxidation of the 6-methyl group to a hydroxymethyl or carboxylic acid metabolite, the rate of this transformation would likely be slower for this compound due to the kinetic isotope effect. This would result in a lower concentration of the corresponding deuterated metabolite and a higher plasma concentration and longer half-life of the parent deuterated drug compared to the non-deuterated counterpart when administered together.

The following table illustrates hypothetical comparative data from a preclinical study where equimolar doses of paliperidone and this compound were co-administered to rats.

Table 2: Hypothetical Comparative Plasma Metabolite Profile of Paliperidone and this compound in Rats (4 hours post-dose)

CompoundParent Drug Concentration (ng/mL)Metabolite A (Oxidative Dealkylation) (ng/mL)Metabolite B (Hydroxylation at 6-methyl position) (ng/mL)Metabolite C (Benzisoxazole Scission) (ng/mL)
Paliperidone8515128
This compound951457

This hypothetical data demonstrates that the deuterium labeling in this compound leads to a higher plasma concentration of the parent drug and a significant reduction in the formation of the metabolite resulting from oxidation at the 6-methyl position (Metabolite B). The concentrations of metabolites formed through pathways not involving the 6-methyl group (Metabolites A and C) would be expected to be more comparable between the two compounds. These types of studies are crucial for understanding the nuanced effects of isotopic labeling on drug metabolism and for the development of potentially improved therapeutic agents.

Analytical Method Development and Application of 6 Methyl Paliperidone D4 in Research Settings

Development of Robust Bioanalytical Methods for 6-Methyl Paliperidone-d4 and Related Compounds

The development of a robust bioanalytical method is a meticulous process that involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve desired sensitivity, selectivity, and reproducibility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of paliperidone (B428) and its metabolites in biological fluids due to its high sensitivity and selectivity. biopharmaservices.comnih.gov The development of such a method for paliperidone has been detailed, utilizing this compound (referred to as Paliperidone D4 in some studies) as the internal standard (IS). researchgate.net

The chromatographic separation is typically achieved on a reverse-phase C18 column. researchgate.netqtanalytics.in A common approach involves an isocratic mobile phase, for instance, a mixture of methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate (B1210297), run at a consistent flow rate to ensure stable retention times. researchgate.net The total run time for such methods can be optimized to be very short, often under three minutes, allowing for high-throughput analysis. researchgate.net

Detection by tandem mass spectrometry is performed using multiple reaction monitoring (MRM) in positive ionization mode. This technique provides excellent specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For paliperidone, the transition is m/z 427.2 > 207.2, while for its deuterated internal standard, this compound, the transition is m/z 431.2 > 211.2. researchgate.net The four-mass-unit difference ensures that the analyte and the internal standard are clearly distinguishable by the mass spectrometer while being chemically almost identical.

Table 1: Example of LC-MS/MS Method Parameters for Paliperidone Analysis using this compound as Internal Standard

ParameterCondition
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm researchgate.net
Mobile Phase Methanol: Ammonium acetate solution (70:30 v/v) researchgate.net
Flow Rate 1.0 mL/minute researchgate.net
Run Time ~2.8 minutes researchgate.net
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Ion Electrospray
MRM Transition (Paliperidone) m/z 427.2 > 207.2 researchgate.net
MRM Transition (this compound) m/z 431.2 > 211.2 researchgate.net

Effective sample preparation is critical to remove interfering substances from the biological matrix, which can suppress the ionization of the analyte and internal standard in the mass spectrometer. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up samples for paliperidone analysis. researchgate.netnih.gov This method involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte and internal standard. nih.gov Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent. This technique has been shown to yield high and consistent extraction recoveries, often exceeding 99% for both paliperidone and this compound. researchgate.net

Liquid-Liquid Extraction (LLE) is another common technique. uu.nl In LLE, the aqueous biological sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic phase, leaving many endogenous interferences behind in the aqueous phase. The organic layer is then separated and evaporated, and the residue is reconstituted for LC-MS/MS analysis. uu.nlnih.gov Solvents like tert-butyl methyl ether are often employed in this process. uu.nlnih.gov Optimization of LLE involves selecting the appropriate solvent and adjusting the pH to ensure efficient extraction of the target compounds.

Utilization of this compound as an Internal Standard in Bioanalytical Assays

The primary application of this compound in research is as an internal standard. researchgate.net An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and ionization, thereby compensating for variations in the analytical process. biopharmaservices.com Stable isotope-labeled standards are considered the gold standard for quantitative LC-MS/MS assays because their physicochemical properties are nearly identical to those of the analyte. biopharmaservices.comscispace.com

The use of a SIL internal standard like this compound is crucial for achieving high accuracy and precision. biopharmaservices.com It compensates for variability in sample extraction, injection volume, and matrix-induced ionization suppression or enhancement. biopharmaservices.com By calculating the peak area ratio of the analyte to the internal standard, the method can correct for potential inconsistencies during the analytical workflow, leading to more reliable and reproducible results. scispace.com Bioanalytical methods utilizing this compound have demonstrated excellent accuracy, with values typically ranging from 94.2% to 101.4%, and high precision, with within-run and between-run variations being well within acceptable limits (e.g., <15%). researchgate.net

Table 2: Performance Metrics of a Bioanalytical Method Using this compound as an Internal Standard

Performance ParameterResult
Accuracy 94.2% to 101.4% researchgate.net
Within-Run Precision < 11.5% researchgate.net
Between-Run Precision < 10.5% researchgate.net
Extraction Recovery (Paliperidone) > 99% researchgate.net
Extraction Recovery (this compound) > 99% researchgate.net

Bioanalytical methods incorporating this compound are frequently applied to quantify paliperidone in various biological matrices. Human plasma is the most common matrix for pharmacokinetic studies, and numerous validated methods exist for this purpose. nih.govresearchgate.netnih.gov The robustness of these methods allows for the accurate determination of drug concentrations over a wide range, from as low as 0.200 ng/mL up to 55.115 ng/mL. researchgate.net

Beyond plasma, these analytical techniques can be adapted for other research matrices. For preclinical studies, methods can be developed and validated for tissue homogenates (e.g., brain, liver) to investigate drug distribution. The principles of sample cleanup and the use of a SIL internal standard remain equally important for these more complex matrices to ensure data quality.

Method Validation for Research Applications

For research applications, especially those supporting pharmacokinetic studies, bioanalytical methods must be rigorously validated to ensure their reliability. Validation is performed according to guidelines from regulatory bodies and establishes the performance characteristics of the method. researchgate.netijper.org Key validation parameters include selectivity, accuracy, precision, linearity, range, the lower limit of quantitation (LLOQ), recovery, and stability. qtanalytics.inijper.org

A method for paliperidone using this compound as an internal standard has been validated over a concentration range of 0.200 ng/mL to 55.115 ng/mL in human plasma. researchgate.net The calibration curves consistently demonstrate excellent linearity, with correlation coefficients (r²) of 0.99 or greater. researchgate.net The LLOQ, the lowest concentration that can be quantified with acceptable accuracy and precision, was established at 0.200 ng/mL. researchgate.net The method's selectivity was confirmed by the absence of interference from endogenous components in blank plasma samples. nih.gov

Table 3: Summary of Validation Parameters for a Paliperidone Assay

Validation ParameterTypical Acceptance CriteriaResult
Linearity (r²) ≥ 0.99≥ 0.99 researchgate.net
Range -0.200 - 55.115 ng/mL researchgate.net
Lower Limit of Quantitation (LLOQ) -0.200 ng/mL researchgate.net
Accuracy Within ±15% of nominal (±20% at LLOQ)94.2% to 101.4% researchgate.net
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Within 11.5% researchgate.net
Selectivity No significant interference at analyte retention timeMethod is highly selective nih.gov
Extraction Recovery Consistent and reproducible> 99% researchgate.net

Linearity, Range, and Lower Limit of Quantification Determination

In the development of robust bioanalytical methods, establishing linearity, the analytical range, and the lower limit of quantification (LLOQ) are fundamental steps for validation. Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been shown to have a suitable level of precision and accuracy. The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. ijper.org

A validated High-Performance Liquid Chromatography Mass Spectrometric (HPLC-MS/MS) method for the estimation of paliperidone in human plasma utilizing Paliperidone-d4 as an internal standard has demonstrated excellent linearity. researchgate.net The study established a linear calibration curve over a concentration range of 0.200 ng/mL to 55.115 ng/mL. researchgate.net The linearity of the method was confirmed by a correlation coefficient (r²) of ≥ 0.99, indicating a strong positive relationship between the instrument response and the concentration. researchgate.net

The LLOQ for this method was validated at 0.200 ng/mL, showcasing the sensitivity of the assay for detecting low concentrations of paliperidone in plasma samples. researchgate.net At this concentration, the method demonstrated acceptable precision and accuracy. researchgate.net

Table 1: Linearity, Range, and LLOQ for Paliperidone Analysis using Paliperidone-d4

Parameter Value Reference
Linearity (Correlation Coefficient) r² ≥ 0.99 researchgate.net
Analytical Range 0.200 - 55.115 ng/mL researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies of 6 Methyl Paliperidone D4

Molecular Docking and Dynamics Simulations of 6-Methyl Paliperidone-d4 with Target Receptors

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the binding of a ligand to its receptor. For this compound, these studies would primarily focus on its interactions with the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are the main targets of paliperidone (B428). nih.govnih.govnih.govnih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. In the case of this compound, docking studies would be performed against homology models or crystal structures of the D2 and 5-HT2A receptors. The addition of a methyl group to the paliperidone scaffold could influence these interactions, potentially introducing new steric or hydrophobic contacts within the binding pocket. The deuteration is not expected to significantly alter the binding pose compared to its non-deuterated counterpart, as the change in molecular size is minimal.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. An MD simulation of this compound bound to its target receptors would reveal the stability of the binding pose predicted by docking. It would also highlight the flexibility of the ligand and the receptor, and the role of solvent molecules in the binding event. These simulations are crucial for understanding the energetic contributions of different interactions and for refining the understanding of the binding mode.

Key parameters that would be analyzed from these simulations include:

Binding Free Energy: A measure of the affinity of the ligand for the receptor.

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding site.

Hydrogen Bond Analysis: To identify critical hydrogen bonding interactions.

Hydrophobic Interactions: To map out the non-polar contacts that contribute to binding.

Interactive Data Table: Predicted Binding Interactions of this compound

Target ReceptorKey Interacting Residues (Hypothetical)Type of InteractionPredicted Binding Affinity (kcal/mol)
Dopamine D2Asp114, Ser193, Phe389Hydrogen Bond, Hydrophobic-9.5 to -11.0
Serotonin 5-HT2AAsp155, Ser242, Trp336Hydrogen Bond, Pi-Pi Stacking-10.0 to -11.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govmdpi.com For this compound, a QSAR model could be developed to predict its binding affinity for the D2 and 5-HT2A receptors based on a dataset of related paliperidone analogs.

The development of a QSAR model involves several steps:

Data Collection: A dataset of molecules with known binding affinities for the target receptors is compiled. This would ideally include paliperidone and a variety of its derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. sci-hub.box

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A robust QSAR model could then be used to predict the binding affinity of novel, unsynthesized paliperidone derivatives, thereby accelerating the drug discovery process. The model could also provide insights into the structural features that are most important for high-affinity binding.

Interactive Data Table: Hypothetical QSAR Model for D2 Receptor Affinity

DescriptorCoefficientDescriptionContribution to Affinity
LogP0.54LipophilicityPositive
Molecular Weight-0.12Size of the moleculeNegative
Number of H-bond donors0.78Hydrogen bonding capacityPositive
TPSA-0.35Topological Polar Surface AreaNegative

Conformational Analysis and Stereochemical Considerations in Molecular Interactions

The three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, the conformational flexibility of the piperidine (B6355638) ring is of particular interest. nih.govd-nb.inforsc.orgresearchgate.nethuji.ac.il

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can be in either axial or equatorial positions. The introduction of a methyl group on the core structure of paliperidone could influence the conformational preference of the piperidine ring, which in turn could affect its binding to the target receptors. Computational methods, such as quantum mechanics calculations and molecular mechanics, can be used to determine the relative energies of different conformers and to identify the most likely bioactive conformation.

Stereochemistry is also a crucial factor, as different stereoisomers of a drug can have vastly different pharmacological activities. Paliperidone has a chiral center, and it is important to consider how the addition of a methyl group might introduce new chiral centers and how the different stereoisomers might interact with the chiral environment of the receptor binding site.

In Silico Prediction of Metabolic Hot Spots and Sites of Deuterium (B1214612) Retention

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolic liabilities early in the drug discovery process. news-medical.netcreative-biolabs.comnih.govnih.gov For this compound, these methods can be used to predict the sites of metabolism and to assess the potential for the deuterium atoms to be retained, which is a key aspect of its design.

The primary goal of deuteration in drug design is to slow down the rate of metabolic cleavage of C-H bonds, a phenomenon known as the kinetic isotope effect. nih.govjuniperpublishers.comnih.govresearchgate.net By replacing hydrogen with the heavier isotope deuterium, the C-D bond becomes stronger and is broken more slowly by metabolic enzymes, primarily cytochrome P450s.

Computational tools can predict the "soft spots" in a molecule that are most susceptible to metabolism. These predictions are typically based on the reactivity of different atoms and the accessibility of different sites to the active site of metabolic enzymes. For this compound, these tools would be used to predict whether the deuteration at the d4 position effectively blocks a major metabolic pathway of paliperidone. Furthermore, the introduction of a methyl group could create a new potential site for metabolism, and in silico models could help to predict the likelihood of metabolism at this new position. The retention of deuterium is crucial for the intended therapeutic benefit of reduced metabolic clearance, and computational models can provide an initial assessment of the stability of the C-D bonds.

Interactive Data Table: Predicted Metabolic Profile of this compound

Predicted Metabolic ReactionSite of MetabolismLikelihoodEffect of Deuteration/Methylation
HydroxylationAromatic ringHighUnaffected
N-dealkylationPiperidine nitrogenModeratePotentially reduced by steric hindrance from methyl group
OxidationMethyl groupModerateNew metabolic site
C-D bond cleavageDeuterated positionLowSignificantly reduced due to kinetic isotope effect

Future Research Directions and Unexplored Avenues for 6 Methyl Paliperidone D4

Exploration of Novel Synthetic Strategies for Expanded Deuterated Analog Libraries

The current focus on 6-Methyl Paliperidone-d4 opens the door to a broader exploration of deuteration's potential. Future research should prioritize the development of novel and efficient synthetic strategies to create an expanded library of deuterated Paliperidone (B428) analogs. escholarship.org The "deuterium switch" approach, where deuterium (B1214612) is substituted into existing drugs, has proven fruitful, with several deuterated drugs receiving FDA approval. researchgate.net Research in this area would move beyond simple methyl-group deuteration to include selective deuterium incorporation at other metabolically susceptible positions within the Paliperidone scaffold.

Developing these varied synthetic pathways will enable a systematic investigation into how the position and extent of deuteration affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. escholarship.org Such a library of analogs would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the pharmacokinetic profile for potentially improved therapeutic characteristics. researchgate.net

Table 1: Potential Sites for Deuteration in Paliperidone for Analog Library Development This table is for illustrative purposes and does not represent existing compounds.

Potential Deuteration SiteRationale for InvestigationPotential Synthetic Approach
Ethyl bridgeInvestigate impact on metabolism by enzymes other than those targeting the methyl group.Reductive amination with deuterated reagents.
Piperidine (B6355638) ringAssess effects on receptor binding affinity and off-target interactions.Deuterium gas exchange catalysis.
Benzisoxazole ringExplore influence on metabolic stability and potential for metabolic switching. snmjournals.orgMulti-step synthesis using deuterated precursors.
Pyrido[1,2-a]pyrimidin-4-one coreDetermine the role of core structure stability in overall pharmacokinetics.Custom synthesis from deuterated building blocks.

Integration of this compound into Advanced Imaging Modalities for Preclinical Mechanistic Studies

Advanced imaging techniques offer a non-invasive window into the in vivo behavior of drug molecules. A significant future avenue is the integration of deuterated compounds like this compound into preclinical imaging studies using modalities such as Positron Emission Tomography (PET) and Deuterium Metabolic Imaging (DMI) with Magnetic Resonance Spectroscopy (MRS). researchgate.netnih.gov

In PET studies, deuteration is a recognized strategy to enhance the metabolic stability of radiotracers. snmjournals.org Developing a radiolabeled version of this compound could lead to a PET imaging agent with reduced formation of confounding radiometabolites, thereby providing a clearer and more accurate quantification of target receptor occupancy (e.g., dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors) in the brain. researchgate.netnih.gov This approach could yield more precise data on the drug's mechanism of action and its interaction with neuroreceptors in living organisms. snmjournals.org

DMI, an emerging technique, allows for the investigation of tissue metabolism by tracking the fate of deuterated substrates. escholarship.orgnih.gov While this compound itself is not a primary metabolic substrate, its use in conjunction with DMI could reveal how the drug modulates specific metabolic pathways in the brain or other tissues, offering novel mechanistic insights. escholarship.org

Table 2: Application of Advanced Imaging Modalities for this compound Research

Imaging ModalityProposed ApplicationPotential Insights Gained
Positron Emission Tomography (PET)Develop a radiolabeled ([11C] or [18F]) version of this compound.More stable tracer signal, improved quantification of receptor binding and occupancy, clearer in vivo distribution. snmjournals.orgresearchgate.net
Deuterium Metabolic Imaging (DMI) / Magnetic Resonance Spectroscopy (MRS)Administer this compound and use DMI to observe its effect on the metabolism of deuterated substrates (e.g., [6,6’-2H2]glucose).Understanding of downstream effects on neurochemical pathways and brain energy metabolism. nih.gov

Further Elucidation of Subtle Isotope Effects on Biochemical Pathways (In Vitro/In Vivo)

The primary rationale for using this compound is the kinetic isotope effect (KIE), which can slow down metabolism at the deuterated site. nih.gov However, the real-world consequences of this effect are complex and system-dependent. clearsynth.com Future research must focus on meticulously elucidating these subtle isotope effects on relevant biochemical pathways, both in vitro and in vivo.

In vitro studies using human liver microsomes, hepatocytes, and specific recombinant drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) are essential. snmjournals.org These experiments can precisely quantify the change in the rate of metabolism for this compound compared to its non-deuterated counterpart and identify the specific enzymes affected by the deuteration. snmjournals.orgclearsynth.com Such studies can also uncover "metabolic switching," where the blockage of one metabolic pathway leads to the upregulation of others. snmjournals.org

In vivo studies in animal models are crucial to understand how these in vitro findings translate to a whole biological system. clearsynth.com These studies would involve detailed pharmacokinetic analyses, comparing plasma and brain concentrations of the deuterated and non-deuterated compounds and their respective metabolites over time.

Table 3: Proposed Studies for Elucidating Isotope Effects

Study TypeExperimental SystemKey Metrics to Measure
In VitroHuman Liver Microsomes, Recombinant CYP EnzymesIntrinsic clearance (CLint), rate of metabolite formation, identification of metabolic pathways. snmjournals.org
In VivoRodent ModelsArea under the curve (AUC), peak concentration (Cmax), half-life (t1/2), metabolite profiling in plasma and brain tissue. clearsynth.com

Development of Standardized Reference Materials of this compound for Global Research Harmonization

For research findings to be comparable and reproducible across different laboratories worldwide, the availability of a highly characterized, standardized reference material is paramount. A key future direction is the formal development of this compound as a certified reference material (CRM).

This involves a rigorous process of characterization to establish its identity, purity, and isotopic enrichment. The material must be accompanied by a comprehensive Certificate of Analysis that details the methods and results of all analytical tests performed. researchgate.net Furthermore, establishing long-term stability data under various storage conditions is essential to assign a reliable expiration date. researchgate.net Production of such a standard under an internationally recognized quality system, such as ISO 17034, would ensure its quality and reliability for use in highly accurate and reliable data analysis. researchgate.net

Table 4: Essential Characteristics of a Certified Reference Material (CRM) for this compound

CharacteristicDescriptionImportance
Identity ConfirmationConfirmed molecular structure via methods like NMR and Mass Spectrometry.Ensures the material is the correct compound.
Chemical PurityQuantified purity, typically by chromatography (e.g., HPLC).Guarantees that measurements are not affected by impurities.
Isotopic EnrichmentPrecise measurement of the percentage of deuterium incorporation.Critical for interpreting data from isotope-based studies.
Concentration (for solutions)Accurately determined concentration with a stated uncertainty.Essential for quantitative analysis and calibration.
StabilityData from real-time studies to establish shelf-life.Ensures the material remains valid over its stated life. researchgate.net
TraceabilityTraceable to national or international standards (e.g., SI units).Provides confidence and allows for comparability of results. researchgate.net

Application of this compound in Systems Biology and Multi-Omics Research for Comprehensive Mechanistic Understanding

Systems biology aims to understand the broader network of interactions within a biological system, rather than focusing on single components. nih.gov The application of this compound as a tool in multi-omics research presents a powerful, unexplored avenue for gaining a holistic understanding of its effects.

Table 5: Illustrative Multi-Omics Experimental Design

Omics LayerTechniqueBiological Question Addressed
TranscriptomicsRNA SequencingWhich gene expression networks are altered by the sustained exposure to the deuterated compound versus the non-deuterated analog?
ProteomicsMass Spectrometry-based ProteomicsHow do changes in gene expression translate to functional changes in protein levels, particularly in neuroreceptor and signaling pathways?
MetabolomicsLC-MS or GC-MSWhat are the downstream consequences on cellular metabolism (e.g., energy pathways, neurotransmitter synthesis) due to altered drug kinetics?
Data IntegrationBioinformatics and Computational ModelingHow do the changes across all three layers correlate to build a comprehensive model of the drug's systemic effect? sunyempire.edu

Q & A

Basic Question: What are the standard methodologies for synthesizing and characterizing 6-Methyl Paliperidone-d4 in analytical research?

Methodological Answer:
Synthesis of this compound typically involves deuterium incorporation at specific positions using isotopic labeling techniques, such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic or catalytic environments). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) to confirm deuterium placement and purity.
  • High-Resolution Mass Spectrometry (HRMS) to verify isotopic integrity and molecular weight.
  • Chromatographic methods (e.g., HPLC or UPLC) to assess stability and isolate impurities .

Critical Steps for Reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) in detail.
  • Include negative controls (e.g., non-deuterated analogs) to validate isotopic labeling efficiency .

Advanced Question: How can researchers address batch-to-batch variability in deuterated compound synthesis, and what statistical approaches validate consistency?

Methodological Answer:
Variability in deuterium incorporation arises from incomplete isotopic exchange or side reactions. To mitigate:

  • Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., time, temperature).
  • Quality Control (QC): Implement batch-specific NMR and MS validation, with acceptance criteria for deuterium enrichment (e.g., ≥98% isotopic purity).
  • Statistical Analysis: Apply ANOVA or multivariate analysis to compare batch data and identify outlier variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.